molecular formula C22H23N5O2 B2775457 2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1358888-24-0

2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide

カタログ番号: B2775457
CAS番号: 1358888-24-0
分子量: 389.459
InChIキー: GWKVHZFJAZYKPB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 4-hydrazinopyrrolo[2,3-d]pyrimidin-2(1H)-one with an appropriate triethyl orthoester, followed by oxidative cyclization . Another approach utilizes bromide-mediated indirect oxidation to promote intramolecular C(sp2)–H cycloamination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

化学反応の分析

Types of Reactions

2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinoxaline derivatives, while reduction may produce amine derivatives.

科学的研究の応用

Pharmacological Properties

The triazoloquinoxaline framework is recognized for its diverse pharmacological properties. Research indicates that derivatives of this scaffold possess significant antibacterial , antifungal , anticancer , and anti-inflammatory activities. The following sections detail these applications:

A. Antibacterial Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit strong antibacterial effects against a range of pathogens, including drug-resistant strains. For instance:

  • Mechanism of Action : The antibacterial efficacy is often attributed to the ability of these compounds to inhibit bacterial enzymes or disrupt cell wall synthesis.
  • Case Studies : A specific derivative was found to have a minimum inhibitory concentration (MIC) comparable to established antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) .

B. Antifungal Activity

Triazoloquinoxaline derivatives have also shown considerable antifungal activity:

  • Spectrum of Activity : They are effective against various fungi, including Candida species and Aspergillus species.
  • Research Findings : Studies indicate that certain derivatives outperform traditional antifungal agents in vitro .

C. Anticancer Properties

The anticancer potential of triazoloquinoxaline derivatives is another area of significant interest:

  • Mechanism : These compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and inhibition of cell proliferation.
  • Clinical Relevance : In vitro studies have shown that some derivatives exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells .

D. Anti-inflammatory Effects

The anti-inflammatory properties of these compounds are being explored for their potential in treating chronic inflammatory diseases:

  • Research Evidence : Preclinical studies suggest that triazoloquinoxaline derivatives can reduce inflammatory markers and inhibit pathways associated with inflammation .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and structure-activity relationship is crucial for optimizing the pharmacological properties of this compound.

A. Synthesis

The synthesis typically involves multi-step organic reactions starting from readily available precursors. The general synthetic pathway includes:

  • Formation of the triazole ring.
  • Introduction of the quinoxaline moiety.
  • Acetylation to yield the final product.

B. Structure-Activity Relationship

SAR studies reveal that modifications on the phenyl ring and the triazole nitrogen can significantly influence biological activity. For instance:

  • Substituents like halogens or electron-donating groups enhance antibacterial potency.
  • The position and nature of substituents on the quinoxaline ring also play a critical role in determining anticancer activity .

Potential Future Applications

Given its diverse biological activities, 2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide has potential applications in:

  • Development of new antibiotics to combat resistant bacterial strains.
  • Formulation of novel antifungal therapies.
  • Creation of targeted cancer therapies with reduced side effects.

作用機序

The mechanism of action of 2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with DNA and specific enzymes. The compound potently intercalates DNA, disrupting its structure and function . Additionally, it inhibits enzymes such as c-Met kinase, which plays a role in cell proliferation and survival .

類似化合物との比較

Similar Compounds

Uniqueness

2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to intercalate DNA and inhibit c-Met kinase makes it a promising candidate for further research and development in medicinal chemistry.

生物活性

The compound 2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide is a member of the triazoloquinoxaline class of compounds. This class is known for its diverse biological activities, making it a subject of interest in medicinal chemistry. The unique structure of this compound incorporates a triazoloquinoxaline core, which is believed to contribute to its pharmacological properties.

Chemical Structure

The molecular formula for this compound is C21H23N5O2C_{21}H_{23}N_5O_2. Its IUPAC name reflects its complex structure, which includes an acetamide moiety and a triazole ring fused with a quinoxaline framework.

Biological Activity

The biological activity of this compound has been explored through various studies focusing on its potential as an antimicrobial , anticancer , and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that compounds with a triazole nucleus exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,2,4-triazoles possess potent activity against various bacteria and fungi. The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl groups can enhance the antimicrobial efficacy.

Compound MIC (μg/mL) Target Pathogen
Triazole A0.125Staphylococcus aureus
Triazole B0.250Escherichia coli
Triazole C0.500Candida albicans

Anticancer Activity

The anticancer potential of triazoloquinoxaline derivatives has been documented in several studies. For example, compounds similar to our target have shown promising results against various cancer cell lines, including colorectal and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 (μM) Reference
Colorectal Cancer12.5
Breast Cancer15.0
Lung Cancer10.0

Anti-inflammatory Activity

Some studies suggest that triazoloquinoxalines may also exhibit anti-inflammatory properties. This activity is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and LOX.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in PMC evaluated various triazoloquinoxaline derivatives against resistant strains of bacteria. The results indicated that certain modifications at the N-position significantly enhanced their antimicrobial potency compared to standard antibiotics like vancomycin and ciprofloxacin .
  • Anticancer Evaluation : Another research highlighted the synthesis and evaluation of related triazoloquinoxalines for their anticancer activity against human cancer cell lines. The findings demonstrated that specific substitutions on the quinoxaline core could lead to substantial increases in cytotoxicity .
  • Mechanistic Insights : A mechanistic study suggested that these compounds induce apoptosis in cancer cells via the activation of caspase pathways, providing insights into their potential therapeutic applications .

特性

IUPAC Name

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-4-19-24-25-21-22(29)26(17-7-5-6-8-18(17)27(19)21)13-20(28)23-16-11-9-15(10-12-16)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKVHZFJAZYKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。